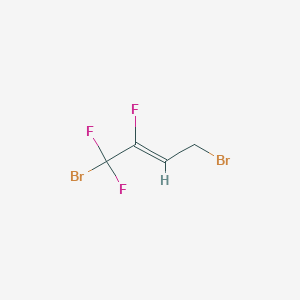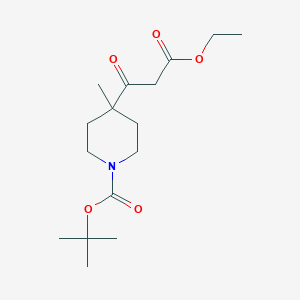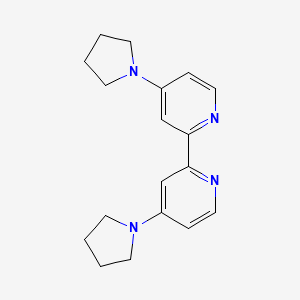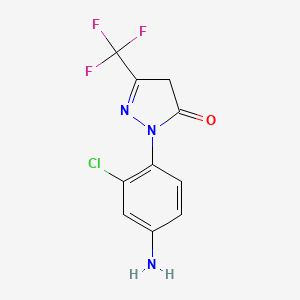
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” notation indicates the specific geometric configuration of the molecule, where the highest priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a trifluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and precise temperature control are crucial to achieving high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Dibromo or dihydro derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Scientific Research Applications
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique halogenated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1,4-Dibromo-1,1,2-trifluoro-2-butene: The geometric isomer with different spatial arrangement.
1,4-Dibromo-2-butene: Lacks the fluorine atoms, resulting in different chemical properties.
1,1,2-Trifluoro-2-butene: Lacks the bromine atoms, affecting its reactivity and applications.
Uniqueness
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C4H3Br2F3 |
|---|---|
Molecular Weight |
267.87 g/mol |
IUPAC Name |
(Z)-1,4-dibromo-1,1,2-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-1-3(7)4(6,8)9/h1H,2H2/b3-1- |
InChI Key |
VHSKOJYDDTXSAC-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C=C(/C(F)(F)Br)\F)Br |
Canonical SMILES |
C(C=C(C(F)(F)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)

![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)

![6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13904877.png)


